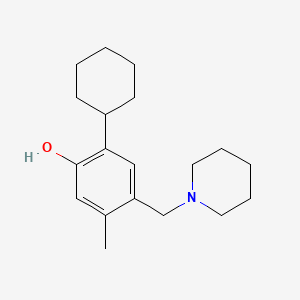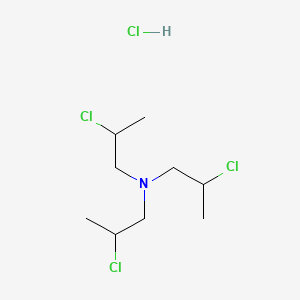![molecular formula C8H10N4O2 B14322346 2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine is a compound that belongs to the class of iminoguanidines. This compound is characterized by the presence of a guanidine group linked to a 3,4-dihydroxyphenyl group through a methylene bridge. The compound has garnered interest due to its potential pharmacological activities, including antibacterial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine typically involves the condensation of 3,4-dihydroxybenzaldehyde with aminoguanidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for guanidines, including this compound, often involve catalytic processes. Transition metal-catalyzed guanylation reactions are commonly employed, where amines react with carbodiimides in the presence of a catalyst such as copper or palladium .
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: The phenolic hydroxyl groups can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its antibacterial and antiviral properties.
Medicine: Potential anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-(2-bromophenyl)methylideneamino]guanidine
- 2-[(E)-(2-methoxyphenyl)methylideneamino]guanidine
- 2-[(E)-(4-fluorophenyl)methylideneamino]guanidine
Uniqueness
2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine is unique due to the presence of the 3,4-dihydroxyphenyl group, which imparts additional reactivity and potential for hydrogen bonding. This structural feature enhances its interaction with biological targets and contributes to its diverse pharmacological activities .
Propiedades
Fórmula molecular |
C8H10N4O2 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)12-11-4-5-1-2-6(13)7(14)3-5/h1-4,13-14H,(H4,9,10,12)/b11-4+ |
Clave InChI |
VTXVZIANGFISEE-NYYWCZLTSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=N/N=C(N)N)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=NN=C(N)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


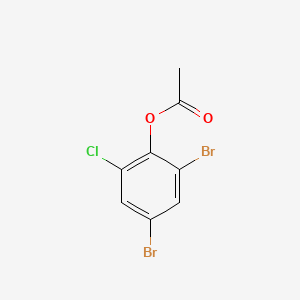
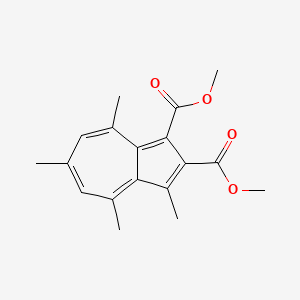
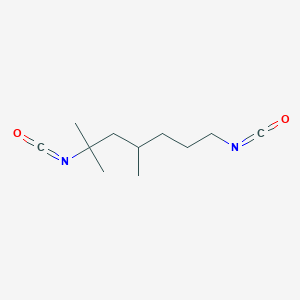
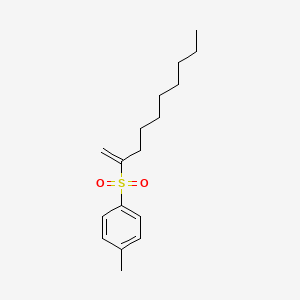
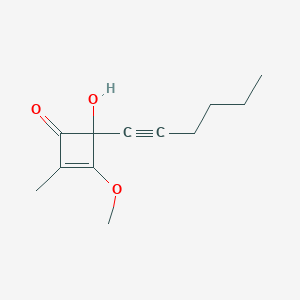
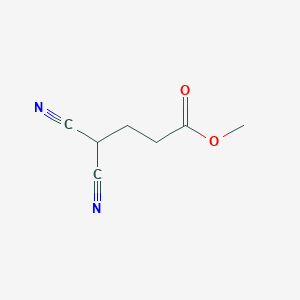


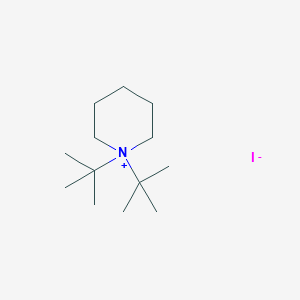
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)
